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molecular formula C17H24N2O4 B8328226 4-((S)-(tert-Butoxycarbonylamino)phenylacetyl)morpholine

4-((S)-(tert-Butoxycarbonylamino)phenylacetyl)morpholine

Cat. No. B8328226
M. Wt: 320.4 g/mol
InChI Key: ZTEVVVOAQYTYMA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07704996B2

Procedure details

To a solution of tert-butoxycarbonylaminophenylacetic acid (4.0 mmol) in CH2Cl2 (8.0 mL) is added morpholine (4.0 mmol), EDCl—H2O (4.8 mmol) and DMAP (0.40 mmol) at room temperature. After stirring at room temperature for 24 h, the reaction is quenched by the addition of water. The mixture is extracted with AcOEt. The combined organic extracts are washed with brine, dried over Na2SO4 and concentrated in vacuo. The resulting solid is triturated with ether-n-hexane to give the title compound; 1H NMR (CDCl3) δ 1.41 (s, 9H), 3.08-3.12 (m, 1H), 3.20-3.28 (m, 1H), 3.39-3.45 (m, 1H), 3.49-3.60 (m, 3H), 3.66-3.76 (m, 2H), 5.54 (d, 1H), 6.01 (d, 1H), 7.29-7.36 (m, 5H).
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
EDCl H2O
Quantity
4.8 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1.CCN=C=NCCCN(C)C.Cl.O>C(Cl)Cl.CN(C1C=CN=CC=1)C>[C:1]([O:5][C:6](=[O:7])[NH:8][CH:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:10]([N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1)=[O:12])([CH3:2])([CH3:3])[CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C1=CC=CC=C1
Name
Quantity
4 mmol
Type
reactant
Smiles
N1CCOCC1
Name
EDCl H2O
Quantity
4.8 mmol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl.O
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.4 mmol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction is quenched by the addition of water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with AcOEt
WASH
Type
WASH
Details
The combined organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid is triturated with ether-n-hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC(C(=O)N1CCOCC1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07704996B2

Procedure details

To a solution of tert-butoxycarbonylaminophenylacetic acid (4.0 mmol) in CH2Cl2 (8.0 mL) is added morpholine (4.0 mmol), EDCl—H2O (4.8 mmol) and DMAP (0.40 mmol) at room temperature. After stirring at room temperature for 24 h, the reaction is quenched by the addition of water. The mixture is extracted with AcOEt. The combined organic extracts are washed with brine, dried over Na2SO4 and concentrated in vacuo. The resulting solid is triturated with ether-n-hexane to give the title compound; 1H NMR (CDCl3) δ 1.41 (s, 9H), 3.08-3.12 (m, 1H), 3.20-3.28 (m, 1H), 3.39-3.45 (m, 1H), 3.49-3.60 (m, 3H), 3.66-3.76 (m, 2H), 5.54 (d, 1H), 6.01 (d, 1H), 7.29-7.36 (m, 5H).
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
EDCl H2O
Quantity
4.8 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1.CCN=C=NCCCN(C)C.Cl.O>C(Cl)Cl.CN(C1C=CN=CC=1)C>[C:1]([O:5][C:6](=[O:7])[NH:8][CH:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:10]([N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1)=[O:12])([CH3:2])([CH3:3])[CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C1=CC=CC=C1
Name
Quantity
4 mmol
Type
reactant
Smiles
N1CCOCC1
Name
EDCl H2O
Quantity
4.8 mmol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl.O
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.4 mmol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction is quenched by the addition of water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with AcOEt
WASH
Type
WASH
Details
The combined organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid is triturated with ether-n-hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC(C(=O)N1CCOCC1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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